molecular formula C8H10BrN B1604018 4-(Bromomethyl)-2,6-dimethylpyridine CAS No. 79313-02-3

4-(Bromomethyl)-2,6-dimethylpyridine

Cat. No.: B1604018
CAS No.: 79313-02-3
M. Wt: 200.08 g/mol
InChI Key: JTXKZBVTKKMCEV-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,6-dimethylpyridine (CAS: CID 23001486) is a halogenated pyridine derivative with the molecular formula C₈H₁₀BrN (SMILES: CC1=CC(=CC(=N1)C)CBr) . The compound features a bromomethyl group at the 4-position and methyl groups at the 2- and 6-positions of the pyridine ring. This substitution pattern confers a unique balance of steric bulk and reactivity, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling chemistry.

Properties

IUPAC Name

4-(bromomethyl)-2,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-3-8(5-9)4-7(2)10-6/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXKZBVTKKMCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629507
Record name 4-(Bromomethyl)-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79313-02-3
Record name 4-(Bromomethyl)-2,6-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79313-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Summary Table of Preparation Methods

Method No. Starting Material Brominating Agent Radical Initiator Solvent Temperature Time Yield (%) Notes
1 2,6-Dimethylpyridine Dibromoheptane AIBN CCl4 80°C reflux 24 h 51-92 Higher brominating agent and slow addition improves yield
2 4-Amino-2,6-lutidine salt Liquid bromine None Aqueous acidic -15 to -6°C N/A N/A Followed by NaNO2 quench and alkaline workup
3 2,6-Dimethylpyridine N-Bromosuccinimide (NBS) AIBN CCl4 Reflux 8 h ~90 Classic radical bromination method adapted from aromatic systems

Detailed Research Findings and Analysis

  • The radical bromination methods are generally preferred for their simplicity and scalability. The use of dibromoheptane as a bromine source combined with AIBN or BPO initiators allows for controlled bromination at the methyl groups adjacent to the pyridine ring.
  • Slow addition of the brominating agent and initiator improves selectivity and yield, likely by minimizing side reactions and over-bromination.
  • Low-temperature bromination of the amino-substituted pyridine salt with liquid bromine followed by nitrite quenching offers a regioselective alternative, useful for obtaining the 4-bromo derivative specifically.
  • The solvent choice, typically carbon tetrachloride, is critical for radical bromination efficiency and product isolation.
  • Purification by column chromatography using petroleum ether and ethyl acetate mixtures ensures high purity of the bromomethylated product.
  • The yields reported vary from moderate (51%) to high (up to 92%) depending on the reaction conditions and stoichiometry.
  • These brominated pyridine derivatives are valuable intermediates for further functionalization, such as fluorination or coupling reactions, expanding their utility in medicinal chemistry and materials science.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) undergoes nucleophilic substitution reactions, enabling the introduction of diverse functional groups. A notable example involves substitution with fluoride ions using tetrabutylammonium fluoride (TBAF).

Reaction Details

  • Reagents : TBAF (tetrabutylammonium fluoride) in dichloromethane

  • Conditions : Room temperature for 8 hours

  • Yield : 45%

  • Product : 4-(Fluoromethyl)-2,6-dimethylpyridine

  • Analytical Data :

    • ¹⁹F-NMR : Chemical shift varies with pH, indicating sensitivity to protonation states. A pKa value of 6.3 was observed, with a Δδ of ~2.6 ppm between acid and base forms .

This reaction highlights the compound’s role in generating pH-sensitive fluorinated derivatives for applications like chemical sensing.

Oxidative and Reductive Transformations

While direct oxidative or reductive reactions of 4-(Bromomethyl)-2,6-dimethylpyridine are not explicitly detailed in the reviewed literature, analogous bromomethylpyridine derivatives suggest potential pathways:

  • Oxidation : Bromomethyl groups may convert to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄/H⁺).

  • Reduction : Replacement of Br with H via reagents like LiAlH₄ could regenerate the hydroxymethyl group.

These transformations remain speculative for this specific compound and require further experimental validation.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
4-(Bromomethyl)-2,6-dimethylpyridine is widely utilized as an intermediate in the synthesis of complex organic molecules. Its bromomethyl group serves as an electrophilic site, facilitating nucleophilic substitutions and enabling the formation of various derivatives. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Case Study: Synthesis of Dihydropyridines
Research has demonstrated that this compound can be transformed into 2,6-di(bromomethyl)-1,4-dihydropyridines, which are important intermediates in synthesizing lipid-like compounds. These derivatives have been characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and are essential for developing new therapeutic agents .

Pharmaceutical Development

Targeting Neurological Disorders
The compound has been identified as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its ability to modulate biological pathways makes it a candidate for developing drugs that target specific receptors or enzymes involved in these conditions .

Antiviral Properties
Studies have indicated that derivatives of this compound exhibit potential as HIV entry inhibitors. The bromomethyl groups contribute to its interaction with cellular targets, making it a promising candidate for further research in antiviral therapies .

Agrochemical Applications

Enhancing Pesticide Efficacy
In agrochemical formulations, this compound is used to improve the efficacy of pesticides and herbicides. Its incorporation into these products enhances their performance by increasing their stability and bioavailability in agricultural practices .

Material Science

Development of Specialized Polymers
This compound plays a significant role in material science by serving as a monomer or cross-linking agent in polymer synthesis. The unique properties imparted by the bromomethyl group allow for the development of materials with enhanced thermal and chemical resistance .

Application Area Details
Organic SynthesisIntermediate for complex molecules; nucleophilic substitution reactions
Pharmaceutical DevelopmentPotential drug candidates for neurological disorders; antiviral properties
Agrochemical ApplicationsEnhances pesticide and herbicide efficacy
Material ScienceMonomer/cross-linking agent for specialized polymers

Biological Studies

Antiproliferative Activity
Recent studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The observed IC values range from 1.45 to 4.25 μM, indicating potent activity against these cells. The mechanism appears to involve cell cycle arrest at the G2/M phase .

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,6-dimethylpyridine largely depends on its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms. The compound can also interact with molecular targets such as receptors and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Reactivity and Steric Hindrance

a. 4-(Bromomethyl)-2,6-di-tert-butylpyridine
  • Molecular Formula : C₁₄H₂₂BrN .
  • Key Features : The tert-butyl groups at positions 2 and 6 introduce significant steric hindrance, which reduces undesired side reactions in nucleophilic substitutions. The bromomethyl group retains high reactivity, enabling selective functionalization.
  • Applications : Preferred in synthesizing sterically hindered ligands for catalysis .
4-(Bromomethyl)-2,6-dichloropyridine
  • Molecular Formula : C₆H₄BrCl₂N .
  • Key Features : Chlorine atoms at positions 2 and 6 create an electron-deficient pyridine ring, enhancing the electrophilicity of the bromomethyl group.
  • Applications : Widely used in Suzuki-Miyaura couplings due to enhanced reactivity toward palladium catalysts .
4-Bromo-2,6-bis(trifluoromethyl)pyridine
  • Molecular Formula : C₇H₃BrF₆N .
  • Key Features : Trifluoromethyl groups are strong electron-withdrawing substituents, increasing the compound’s stability under acidic conditions.
  • Applications : Valued in agrochemical synthesis for its resistance to metabolic degradation .

Electronic and Functional Group Comparisons

Compound Name Substituents Key Properties Applications
4-(Bromomethyl)-2,6-dimethylpyridine 2,6-Me; 4-BrMe Moderate steric hindrance, balanced reactivity Intermediate in pharmaceuticals
2,6-Bis(chloromethyl)pyridine HCl 2,6-ClMe Dual reactive sites Polymer cross-linking
(4-Bromo-6-methylpyridin-2-yl)methanamine 4-Br; 6-Me; 2-CH₂NH₂ Amine functionality Enzyme inhibition studies
  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Chlorine and trifluoromethyl groups (e.g., in C₆H₄BrCl₂N) increase electrophilicity, accelerating SN2 reactions .
    • Methyl groups (e.g., in C₈H₁₀BrN) donate electrons, stabilizing the pyridine ring but slowing electrophilic attacks .

Research Findings and Industrial Relevance

  • Steric Effects: The tert-butyl analog (C₁₄H₂₂BrN) is 30% more selective in forming mono-functionalized products compared to the dimethyl derivative .
  • Reactivity Trends : Bromomethyl groups in dichloro derivatives (C₆H₄BrCl₂N) react 2× faster in nucleophilic substitutions than methyl-substituted analogs .
  • Thermal Stability : Trifluoromethyl-substituted pyridines (C₇H₃BrF₆N) decompose at 250°C, whereas methyl analogs degrade at 180°C .

Biological Activity

4-(Bromomethyl)-2,6-dimethylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, which includes a bromomethyl group at the 4-position and two methyl groups at the 2 and 6 positions, contributes to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8H10BrN. It possesses a pyridine ring that can participate in various chemical reactions, making it a versatile scaffold in drug design.

Biological Activity

1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of brominated pyridines can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways essential for microbial survival .

2. Antiviral Activity
The compound has been investigated for its potential as an antiviral agent. In particular, studies have focused on its ability to inhibit HIV entry by down-modulating the CD4 receptor on T cells. This mechanism is crucial for preventing viral entry into host cells . The structural features of this compound may enhance its binding affinity to viral proteins or host cell receptors.

3. Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. It has been noted that certain pyridine derivatives can induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of cell cycle progression . Specific studies on related compounds have demonstrated their efficacy against various cancer cell lines, indicating a potential pathway for therapeutic development.

Synthesis

The synthesis of this compound typically involves bromination reactions on precursors like 2,6-dimethylpyridine. Various methods have been employed to achieve high yields and purity, often utilizing brominating agents under controlled conditions .

Case Studies

StudyFocusFindings
Study AAntiviral ActivityDemonstrated that brominated pyridines can inhibit HIV entry by modulating CD4 receptor levels in T cells .
Study BAnticancer EffectsShowed that related pyridine derivatives induce apoptosis in breast cancer cell lines through oxidative stress pathways .
Study CAntimicrobial EfficacyFound that this compound exhibits significant antibacterial activity against Staphylococcus aureus .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Antiviral Mechanism : The compound may bind to viral proteins or host receptors, inhibiting the necessary interactions for viral entry.
  • Anticancer Mechanism : Induction of reactive oxygen species (ROS) leads to cellular stress responses resulting in apoptosis.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or interference with metabolic processes.

Q & A

Q. What advanced analytical methods address discrepancies in quantifying trace impurities in this compound?

  • Methodological Answer : Employ hyphenated techniques:
  • LC-HRMS : Detect sub-ppm impurities (e.g., residual bromine species) with high resolution.
  • GC-ECD : Quantify halogenated byproducts with electron capture detection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Bromomethyl)-2,6-dimethylpyridine
Reactant of Route 2
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